3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone
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Overview
Description
3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with an indole derivative, the core structure is formed through cyclization reactions.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the indole core with a thiazolidine derivative under specific conditions, such as the presence of a base or catalyst.
Functional Group Introduction: The fluorophenyl and methylbenzyl groups are introduced through substitution reactions, often using reagents like fluorobenzene and methylbenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Batch or Continuous Flow Processes: Depending on the yield and purity requirements, either batch or continuous flow processes may be employed.
Catalysts and Reagents: Use of efficient catalysts and reagents to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. The presence of fluorophenyl and methylbenzyl groups suggests it may interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-thiazolidine] Derivatives: Compounds with similar spiro linkages and indole-thiazolidine cores.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups, known for their bioactivity.
Methylbenzyl Derivatives: Compounds with methylbenzyl groups, often used in medicinal chemistry.
Uniqueness
The uniqueness of 3’-(4-fluorophenyl)-1-(4-methylbenzyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione 1’,1’-dioxide lies in its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1'-[(4-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-16-6-8-17(9-7-16)14-26-21-5-3-2-4-20(21)24(23(26)29)27(22(28)15-32(24,30)31)19-12-10-18(25)11-13-19/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKBBPXJLLTNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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